

Dehydrodiconiferyl Alcohol: A Comprehensive Guide to its NMR Spectral Data for Researchers

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Compound of Interest

Compound Name: *Dehydrodiconiferyl alcohol*

Cat. No.: *B3029107*

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This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for **Dehydrodiconiferyl alcohol**, a significant lignan with notable biological activities. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a centralized resource for the structural elucidation and characterization of this compound.

Introduction

Dehydrodiconiferyl alcohol is a naturally occurring phenylpropanoid, specifically a neolignan, formed from the oxidative coupling of two coniferyl alcohol units. Its complex structure, featuring a dihydrobenzofuran ring, presents a rich subject for spectroscopic analysis. Understanding its precise chemical structure is paramount for the investigation of its biological properties, which include antioxidant, anti-inflammatory, and neuroprotective effects. This guide focuses on the detailed NMR spectral data that serves as the foundation for its structural confirmation.

NMR Spectral Data

The definitive structural analysis of **Dehydrodiconiferyl alcohol** is achieved through the comprehensive application of one- and two-dimensional NMR spectroscopy. The following tables summarize the ^1H (proton) and ^{13}C (carbon) NMR chemical shifts (δ) in parts per million

(ppm) and coupling constants (J) in Hertz (Hz). The data presented here is a compilation from various spectroscopic studies, providing a consensus for the compound's spectral signature.

Table 1: ¹H NMR Spectral Data of **Dehydrodiconiferyl Alcohol**

Atom No.	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
2	5.53	d	6.2
3	3.63	m	
4	6.99	d	1.8
6	6.89	d	8.1
7	6.16	d, J=15.8	
8	6.33	dt	15.8, 5.8
9-CH ₂	4.29	dd	5.8, 1.4
2'	6.95	d	1.8
5'	6.88	d	8.1
6'	6.78	dd	8.1, 1.8
9'-CH ₂	3.88	d	5.5
3-OCH ₃	3.87	s	
3'-OCH ₃	3.89	s	

Solvent: Acetone-d₆

Table 2: ¹³C NMR Spectral Data of **Dehydrodiconiferyl Alcohol**

Atom No.	Chemical Shift (δ) in ppm
1	133.5
2	88.5
3	54.0
4	110.0
5	131.5
6	119.5
7	129.0
8	130.9
9	63.8
1'	132.8
2'	110.6
3'	148.5
4'	146.0
5'	115.8
6'	119.0
9'	64.7
3-OCH ₃	56.4
3'-OCH ₃	56.5

Solvent: Acetone-d₆

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is a typical experimental protocol for the NMR analysis of **Dehydrodiconiferyl alcohol**.

Sample Preparation:

- **Sample Purity:** Ensure the isolated **Dehydrodiconiferyl alcohol** is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Solvent Selection:** Deuterated solvents are used to avoid interference from proton signals of the solvent itself. Common solvents for lignans include Acetone- d_6 , Chloroform- d ($CDCl_3$), and Dimethyl sulfoxide- d_6 (DMSO- d_6). The choice of solvent can slightly alter chemical shifts.
- **Concentration:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition:

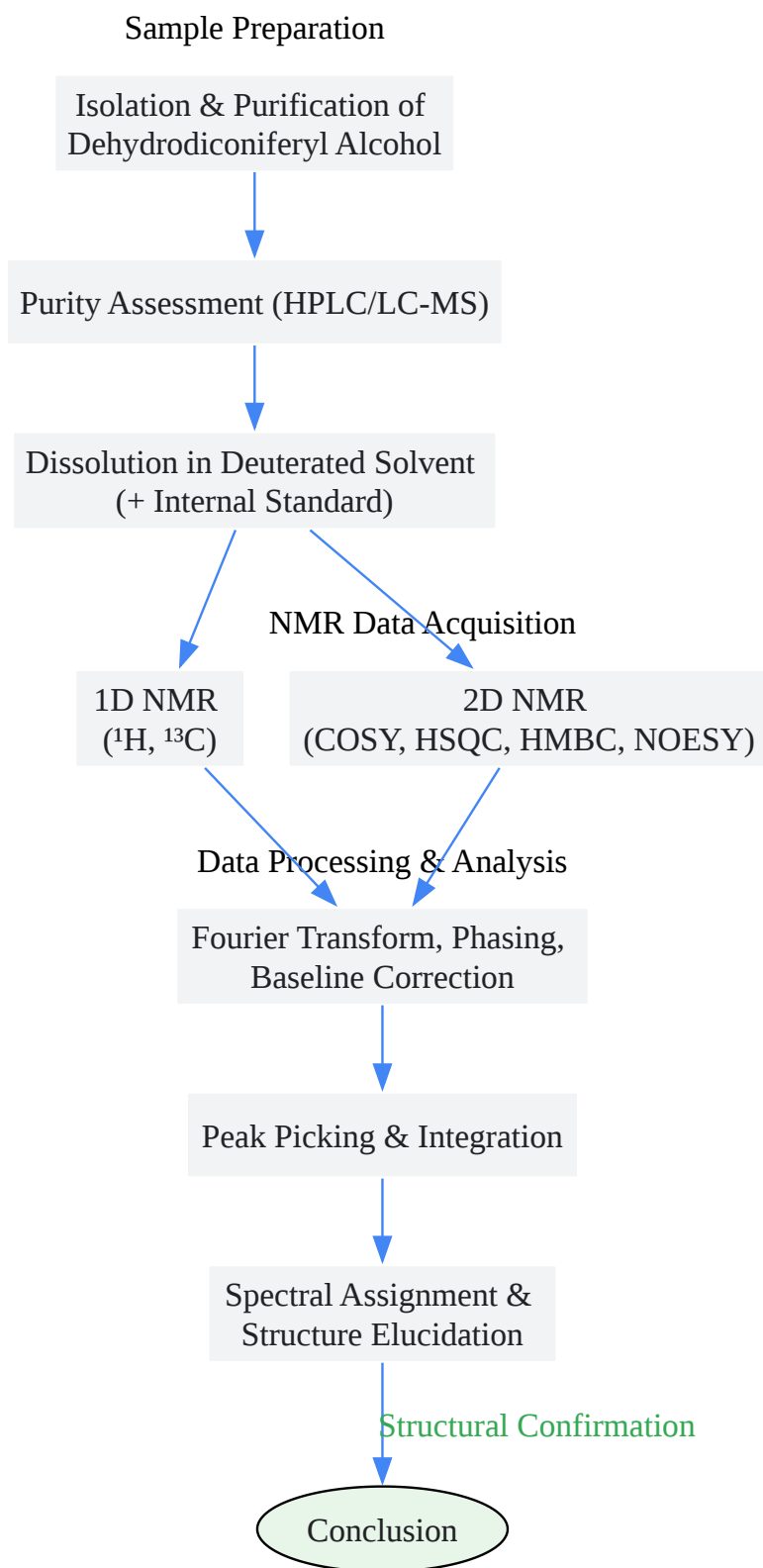
- **Instrumentation:** Data is typically acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
- **1H NMR:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
- **^{13}C NMR:** A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- **2D NMR Experiments:** To establish connectivity and spatial relationships, a suite of 2D NMR experiments is essential:
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton (1H - 1H) spin-spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (^1H - ^{13}C).
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry.

Visualizations

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Chemical structure of **Dehydrodiconiferyl alcohol**.



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Caption: Experimental workflow for NMR analysis.

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